molecular formula C14H18N2 B8487707 1-But-3-ynyl-4-phenylpiperazine

1-But-3-ynyl-4-phenylpiperazine

Cat. No.: B8487707
M. Wt: 214.31 g/mol
InChI Key: KUEQNDZQNVHEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-But-3-ynyl-4-phenylpiperazine is a piperazine derivative characterized by a phenyl group at the 4-position and a but-3-ynyl substituent at the 1-position of the piperazine ring. The but-3-ynyl group introduces a rigid triple bond, which may confer unique conformational and electronic properties compared to alkyl or aryl-substituted analogues.

The compound’s phenyl group contributes aromatic π-interactions in biological systems, while the butynyl chain may enhance lipophilicity and influence binding kinetics. Its molecular weight is approximately 230.3 g/mol (estimated), with a predicted logP of ~2.5, indicating moderate hydrophobicity.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-but-3-ynyl-4-phenylpiperazine

InChI

InChI=1S/C14H18N2/c1-2-3-9-15-10-12-16(13-11-15)14-7-5-4-6-8-14/h1,4-8H,3,9-13H2

InChI Key

KUEQNDZQNVHEEI-UHFFFAOYSA-N

Canonical SMILES

C#CCCN1CCN(CC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Rigidity vs. Flexibility : The but-3-ynyl group in the target compound introduces conformational rigidity compared to flexible alkyl chains (e.g., methyl or ethyl in 5a/5b). This may enhance binding specificity in protein pockets, as seen in analogues with sterically stable conformations .
  • Electronic Effects : The unsubstituted phenyl group in the target compound lacks the electron-withdrawing/donating substituents present in analogues like 3-CPP (3-chlorophenyl) or 4-MeOPP (4-methoxyphenyl). Such substitutions alter π-π stacking and hydrogen-bonding capabilities, impacting receptor affinity .

Physicochemical Properties

Property 1-But-3-ynyl-4-phenylpiperazine 1-Methyl-4-phenylpiperazine (5a) 1-Benzyl-4-phenylpiperazine 3-CPP
Molecular Weight (g/mol) ~230.3 176.3 238.3 182.6
Melting Point (°C) Not reported 58–60 86–88 Not reported
Predicted logP ~2.5 ~1.8 ~3.1 ~2.2
Aromatic Substituent Phenyl Phenyl Benzyl 3-Chlorophenyl

Key Observations :

  • Physical State : Analogues with bulky substituents (e.g., benzyl in 4d) tend to be solids, while shorter alkyl chains (e.g., ethyl in 5b) yield liquids . The target compound’s physical state remains uncharacterized but may align with rigid analogues.
Antitumor and Receptor Binding Profiles
  • Target Compound: No direct activity data is provided, but docking studies of similar piperazines suggest that rigidity (e.g., from triple bonds) may improve inhibitory effects by stabilizing protein-ligand interactions .
  • Chlorophenyl Analogues (e.g., 3-CPP) : Exhibit enhanced cytotoxicity in tumor models, attributed to electron-withdrawing Cl groups strengthening receptor binding .
  • Benzhydrylpiperazines (e.g., 7c) : Demonstrate antitumor activity via steric interactions with hydrophobic pockets .

Key Observations :

  • The target’s unsubstituted phenyl group may reduce binding affinity compared to halogenated analogues but could mitigate metabolic instability associated with electron-withdrawing groups.

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